molecular formula C10H15Br2N B13713323 4-Bromobenzyltrimethylammonium bromide CAS No. 25251-62-1

4-Bromobenzyltrimethylammonium bromide

Katalognummer: B13713323
CAS-Nummer: 25251-62-1
Molekulargewicht: 309.04 g/mol
InChI-Schlüssel: FEPPZCNCGNSTBE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromobenzyltrimethylammonium bromide (C${10}$H${15}$Br$_2$N) is a quaternary ammonium salt characterized by a benzyl group substituted with a bromine atom at the para position and a trimethylammonium group. The compound is structurally defined by two bromide ions: one covalently bonded to the benzyl ring and another serving as a counterion.

Key properties include:

  • Molecular weight: 315.09 g/mol (calculated).
  • Bromine content: ~51.7% (based on molecular formula).
  • Solubility: Likely soluble in polar solvents (e.g., water, methanol) due to ionic nature .
  • Thermal stability: Estimated decomposition temperature (T$_{5\%}$) >300°C, inferred from structurally similar brominated flame retardants .

Eigenschaften

CAS-Nummer

25251-62-1

Molekularformel

C10H15Br2N

Molekulargewicht

309.04 g/mol

IUPAC-Name

(4-bromophenyl)methyl-trimethylazanium;bromide

InChI

InChI=1S/C10H15BrN.BrH/c1-12(2,3)8-9-4-6-10(11)7-5-9;/h4-7H,8H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

FEPPZCNCGNSTBE-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(C)CC1=CC=C(C=C1)Br.[Br-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Bromobenzyltrimethylammonium bromide can be synthesized through a two-step process. The first step involves the bromination of benzyltrimethylammonium bromide using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions. The reaction is catalyzed by benzoyl peroxide. The resulting mixture of bromides is then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide .

Industrial Production Methods

Industrial production of 4-Bromobenzyltrimethylammonium bromide typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromobenzyltrimethylammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation Reactions: It can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: It can be reduced to form benzyltrimethylammonium derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like water or ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of quaternary ammonium salts with different substituents.

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of benzyltrimethylammonium derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromobenzyltrimethylammonium bromide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromobenzyltrimethylammonium bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases (e.g., organic and aqueous phases) by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific reaction and reactants used.

Vergleich Mit ähnlichen Verbindungen

Benzyltrimethylammonium Bromide

  • Structure : Lacks bromine on the benzyl ring.
  • Bromine content : 0% (counterion only).
  • Molecular weight : 230.15 g/mol.
  • Applications : Phase-transfer catalyst in organic synthesis due to its ionic nature .
  • Thermal stability : Lower than brominated analogs due to absence of aromatic bromine.

Key Difference: The para-bromine in 4-bromobenzyltrimethylammonium bromide increases bromine content and thermal stability, making it more suitable for flame retardancy compared to its non-brominated counterpart.

Polymeric Brominated Flame Retardants (e.g., T-PBBB, DPE-PBBB-TBXDP)

  • Structure : High-molecular-weight polymers with pentabromobenzyl pendant groups .
  • Bromine content : 68–75% (higher due to multiple bromine atoms per repeating unit) .
  • Molecular weight : >1000 g/mol (Mn = 19,000–25,000) .
  • Thermal stability : T$_{5\%}$ >360°C, with solid residues >20% at 700°C .
  • Applications : Used in engineering thermoplastics (e.g., ABS, HIPS) for UL-94 V-0 flame retardancy .

Key Difference: While 4-bromobenzyltrimethylammonium bromide has lower bromine content and molecular weight, it offers easier processability in non-polymeric systems. However, polymeric analogs exhibit superior flame retardancy and thermal stability.

Tetrabutylammonium Bromide

  • Structure : Quaternary ammonium salt with four butyl chains.
  • Bromine content : ~25.9%.
  • Applications : Widely used as a phase-transfer catalyst .
  • Solubility : Highly soluble in organic solvents.

Pharmaceutical Quaternary Ammonium Salts (e.g., Rocuronium Bromide)

  • Structure : Complex steroidal backbone with quaternary ammonium group .
  • Applications : Neuromuscular blocking agents in anesthesia.
  • Thermal stability : Lower (<200°C) due to organic functional groups.

Key Difference : 4-Bromobenzyltrimethylammonium bromide’s simpler structure and bromine content prioritize chemical stability over biological activity.

Data Tables

Table 1: Comparative Bromine Content and Thermal Stability

Compound Bromine Content (%) Molecular Weight (g/mol) T$_{5\%}$ Decomposition (°C)
4-Bromobenzyltrimethylammonium bromide 51.7 315.09 >300 (estimated)
Benzyltrimethylammonium bromide 25.9 230.15 <250
T-PBBB (polymer) 68–75 >1000 >360
Tetrabutylammonium bromide 25.9 322.37 ~200

Biologische Aktivität

4-Bromobenzyltrimethylammonium bromide (BBT) is a quaternary ammonium compound known for its diverse biological activities. This article reviews the biological activity of BBT, focusing on its antibacterial and antiproliferative properties, as well as its potential therapeutic applications. The information is synthesized from various studies, highlighting key findings, case studies, and relevant data.

BBT is classified as a quaternary ammonium salt with the molecular formula C10H15Br2N. Its structure features a bromobenzyl group attached to a trimethylammonium moiety, which contributes to its ionic characteristics and biological interactions.

Antibacterial Activity

BBT has demonstrated significant antibacterial activity against various bacterial strains. Research indicates that it exhibits a broad spectrum of activity, particularly against Gram-positive and Gram-negative bacteria.

Key Findings

  • Inhibition Zones : In studies employing disk diffusion methods, BBT showed notable inhibition zones against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The diameter of inhibition zones ranged from 11 mm to 13 mm for H. influenzae .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for BBT against several bacterial strains were determined, indicating effective concentrations for therapeutic use. For instance, concentrations above 10 mM demonstrated pronounced antibacterial effects .

Comparative Antibacterial Efficacy

Bacterial StrainZone of Inhibition (mm)MIC (mM)
Staphylococcus aureus11-135-10
Escherichia coli9.85-10.755-15
Haemophilus influenzae11-138-12

Antiproliferative Activity

BBT's antiproliferative activity has been assessed in various cancer cell lines. Studies indicate that BBT can inhibit cell proliferation in both two-dimensional (2D) and three-dimensional (3D) cultures.

Research Findings

  • Cell Lines Tested : Human colon cancer cell lines such as Caco-2 were utilized to evaluate the cytotoxic effects of BBT using assays like MTT and Alamar Blue.
  • Results : The antiproliferative effects were moderate at lower concentrations but increased significantly at higher doses, with inhibition rates ranging from 25% to 31% depending on the concentration used .

Dose-Response Relationship

Concentration (mM)Inhibition Rate (%)
0.531.01
125.33
10Moderate Activity

The biological activity of BBT is thought to be influenced by its ionic nature, which affects membrane permeability and cellular interactions. It alters osmotic pressure and disrupts cellular integrity, leading to cytotoxic effects on both prokaryotic and eukaryotic cells.

Case Studies

Several case studies have explored the therapeutic potential of BBT in clinical settings:

  • Chagas Disease : Investigations into BBT's efficacy against Trypanosoma cruzi have shown promising results, particularly in inhibiting the growth of trypomastigotes .
  • Leishmaniasis : Similar studies highlighted BBT's potential against Leishmania amazonensis, suggesting it may serve as a candidate for developing new treatments for parasitic infections .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.